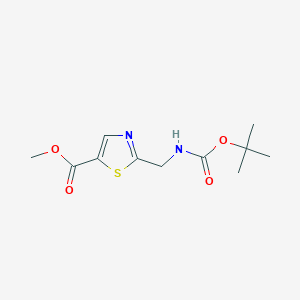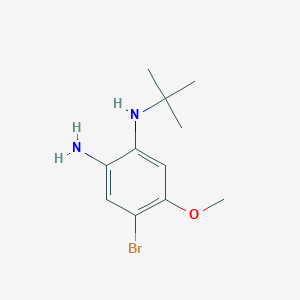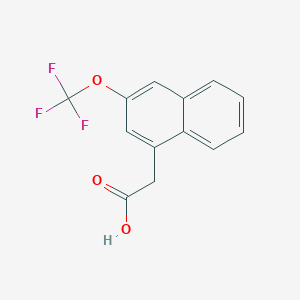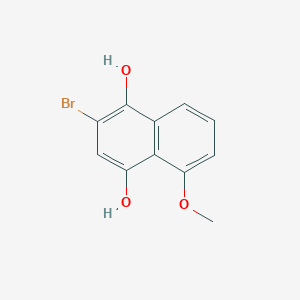
4a,6a-Dimethylhexadecahydroindeno(5,4-f)chromen-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4ar,4bs,6as,7s,9as,9bs,11ar)-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-ol is a complex organic compound with a unique structure that includes multiple chiral centers and a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4ar,4bs,6as,7s,9as,9bs,11ar)-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-ol typically involves multiple steps, starting from simpler organic molecules. The process may include cyclization reactions, reduction, and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
(4ar,4bs,6as,7s,9as,9bs,11ar)-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, (4ar,4bs,6as,7s,9as,9bs,11ar)-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-ol is studied for its unique structural properties and reactivity. It can serve as a model compound for understanding complex organic reactions and mechanisms.
Biology
In biology, this compound may be investigated for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (4ar,4bs,6as,7s,9as,9bs,11ar)-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-ol could be explored for therapeutic applications. Its potential to modulate biological pathways could make it useful in treating diseases or conditions.
Industry
In industry, this compound might be used in the development of new materials or as a precursor for more complex molecules. Its unique properties could be leveraged in various industrial applications.
Mechanism of Action
The mechanism of action of (4ar,4bs,6as,7s,9as,9bs,11ar)-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-ol involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4ar,4bs,6as,7s,9as,9bs,11ar)-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-ol include other fused ring systems with multiple chiral centers. Examples might include certain steroids or terpenoids.
Uniqueness
What sets (4ar,4bs,6as,7s,9as,9bs,11ar)-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-ol apart is its specific arrangement of rings and functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and application in various fields.
Properties
CAS No. |
35144-81-1 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-1,2,3,3a,3b,4,5,5a,7,8,9,9b,10,11-tetradecahydroindeno[5,4-f]chromen-1-ol |
InChI |
InChI=1S/C18H30O2/c1-17-10-8-14-12(13(17)5-6-15(17)19)4-7-16-18(14,2)9-3-11-20-16/h12-16,19H,3-11H2,1-2H3/t12-,13-,14-,15-,16+,17-,18+/m0/s1 |
InChI Key |
JMNISNRAJNKYBE-KTSXYBPLSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(CCCO4)C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CCCO4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-((7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methylene)malononitrile](/img/structure/B11847783.png)

![2-(5-(Cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid](/img/structure/B11847802.png)
![2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol](/img/structure/B11847806.png)


